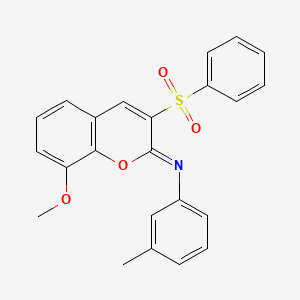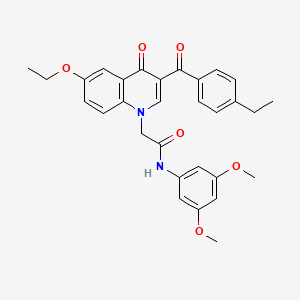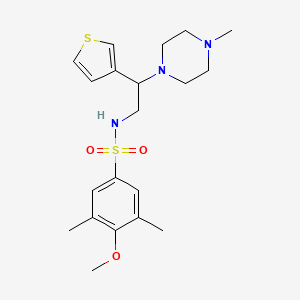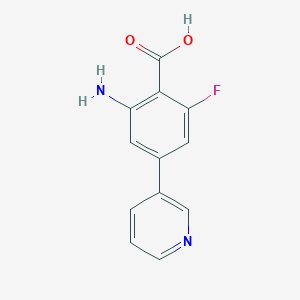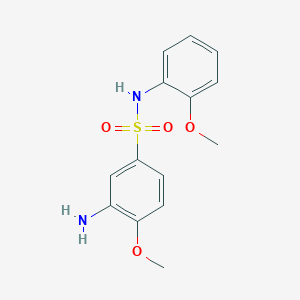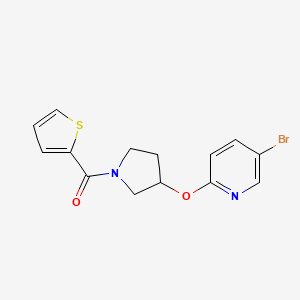
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Antibacterial Activity : A study by Bogdanowicz et al. (2013) focused on synthesizing new cyanopyridine derivatives, including those similar to the compound . They found that these compounds exhibited significant antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, indicating potential applications in the development of new antibacterial agents (Bogdanowicz et al., 2013).
Organotin(IV) Complexes and Antimicrobial Activities : Singh et al. (2016) reported the synthesis of organotin(IV) complexes using derivatives of the compound. These complexes were found to have enhanced antibacterial activities, suggesting their potential as drug candidates (Singh et al., 2016).
Nonlinear Optical Properties : Li et al. (2012) synthesized thienyl-substituted pyridinium salts related to the compound for studying their second-order nonlinear optical properties. This research indicates the potential of such compounds in the development of nonlinear optical materials (Li et al., 2012).
Anticonvulsant Agents : Malik and Khan (2014) synthesized a series of derivatives and evaluated their anticonvulsant activities. One particular compound showed significant potency and a high protective index, indicating potential use in anticonvulsant therapies (Malik & Khan, 2014).
Spectral Characterization and Docking Studies : Shahana and Yardily (2020) conducted spectral characterization, DFT, and docking studies on thiazole derivatives related to the compound. Their study aids in understanding the antibacterial activity of such compounds (Shahana & Yardily, 2020).
properties
IUPAC Name |
[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c15-10-3-4-13(16-8-10)19-11-5-6-17(9-11)14(18)12-2-1-7-20-12/h1-4,7-8,11H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPGCUQQIQAXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2797534.png)
![5,6-Dimethyl-1-[2-(2-methylphenoxy)ethyl]benzimidazole](/img/structure/B2797537.png)
![3-(4-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2797538.png)
![5-(2-Methoxyphenyl)-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one](/img/structure/B2797539.png)
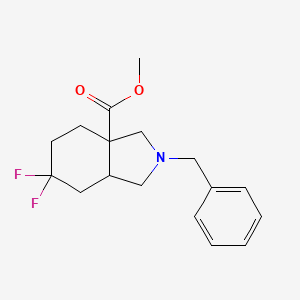
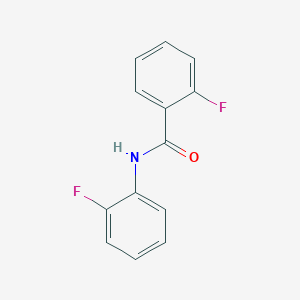
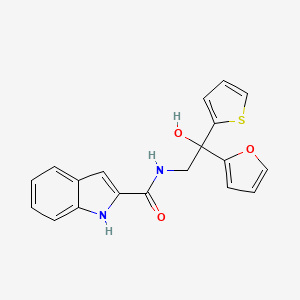
![6-(Tert-butylsulfonyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2797546.png)
